Cas no 1935447-34-9 (5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one)
5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one
- 5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one
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- Inchi: 1S/C7H11IN2O/c1-5(2)10-7(11)3-6(8)4-9-10/h4-6H,3H2,1-2H3
- InChI Key: SNGPXNRJOIGHCH-UHFFFAOYSA-N
- SMILES: IC1C=NN(C(C1)=O)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 191
- XLogP3: 0.7
- Topological Polar Surface Area: 32.7
5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195528-250mg |
5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one |
1935447-34-9 | 97% | 250mg |
$561.00 | 2023-09-02 | |
| Ambeed | A510193-1g |
5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one |
1935447-34-9 | 97% | 1g |
$1563.0 | 2024-07-28 | |
| Crysdot LLC | CD00006411-250mg |
5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one |
1935447-34-9 | 97% | 250mg |
$550 | 2024-07-19 |
5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one Suppliers
5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one
Introduction to 5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 1935447-34-9)
5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable scaffold for the development of novel therapeutic agents. The presence of an iodine substituent and a dihydropyridazine core enhances its reactivity and potential biological activity, positioning it as a key intermediate in synthetic chemistry and drug discovery.
The compound's molecular structure, consisting of a pyridazine ring fused with a dihydropyridazine moiety, contributes to its distinctive chemical behavior. The iodo group at the 5-position serves as a versatile handle for further functionalization, enabling chemists to explore diverse derivatives through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These transformations are particularly useful in constructing complex molecular architectures, which are often required for achieving high selectivity and efficacy in pharmaceutical applications.
Recent advancements in medicinal chemistry have highlighted the importance of dihydropyridazines as pharmacophores due to their ability to modulate various biological pathways. Studies have demonstrated that derivatives of this class can interact with enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The 5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one compound, with its optimized substitution pattern, represents a promising candidate for further investigation in these areas.
In the realm of drug development, the compound's reactivity allows for the facile introduction of additional functional groups, facilitating the synthesis of libraries of analogs for high-throughput screening. This approach has been instrumental in identifying lead compounds with enhanced pharmacokinetic profiles and reduced toxicity. The isopropyl substituent at the 2-position further influences the compound's electronic properties, potentially affecting its binding affinity to biological targets.
Current research is exploring the potential of 5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one as a precursor for kinase inhibitors, given the well-documented role of pyridazine derivatives in disrupting aberrant signaling pathways. Preclinical studies have shown that certain dihydropyridazine-based compounds exhibit inhibitory activity against tyrosine kinases, which are overexpressed in many cancers. The iodine atom provides an additional layer of modularity, allowing researchers to fine-tune the molecule's interactions with the target enzyme.
The synthesis of 5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include condensation reactions to form the dihydropyridazine core followed by halogenation at the 5-position. Advances in catalytic methods have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities for research purposes. The compound's stability under various reaction conditions further underscores its utility as a building block in synthetic chemistry.
The pharmacological potential of this compound is further supported by computational modeling studies, which predict favorable interactions with biological targets. Molecular docking simulations have identified pockets on proteins where modifications to the dihydropyridazine scaffold could enhance binding affinity. These insights guide experimental efforts toward optimizing lead structures for clinical development.
In conclusion,5-Iodo-2-isopropyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 1935447-34-9) stands out as a versatile intermediate with significant implications for drug discovery. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, its role in advancing pharmaceutical innovation is poised to grow.
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